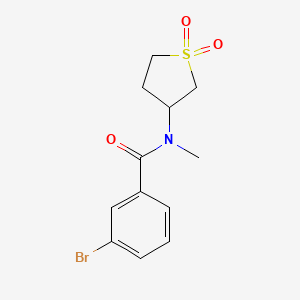

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bromo-substituted benzamides can involve halogenation reactions or coupling reactions with bromine-containing reagents. For instance, a bromo-capped diruthenium complex was used to generate bromine in situ for bromination reactions, as described in the synthesis of a bromo-capped metal-metal bonded diruthenium(i,i) complex . Similarly, bromo-substituted benzamides could be synthesized through reactions involving bromine sources and appropriate precursors.

Molecular Structure Analysis

X-ray crystallography is a common technique for analyzing the molecular structure of bromo-substituted benzamides. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined using X-ray diffraction, revealing two crystalline polymorphs with different packing arrangements . This suggests that "3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide" could also exhibit polymorphism, which can be studied using similar methods.

Chemical Reactions Analysis

Bromo-substituted benzamides can participate in various chemical reactions. The bromine atom can act as a reactive site for further functionalization, such as in the catalytic olefin aziridination reactions . Additionally, the amide group can engage in hydrogen bonding, influencing the compound's reactivity and supramolecular assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzamides are influenced by their molecular structure. For instance, the presence of bromine can increase the lipophilicity of the compound, which was shown to affect the inhibitory efficiency of certain benzamides on photosynthetic electron transport . The amide group can form hydrogen bonds, which can lead to the formation of supramolecular structures and affect the compound's solubility and melting point .

Wissenschaftliche Forschungsanwendungen

Synthesis of Kinase Inhibitors

A novel synthetic approach involving an Eschenmoser coupling reaction has been used for the synthesis of kinase inhibitors, including Nintedanib and Hesperadin. This method utilizes substituted 3-bromooxindoles and substituted thiobenzanilides, demonstrating the relevance of brominated compounds in the synthesis of medically significant molecules (Marek et al., 2021).

Antioxidant Activity of Bromophenols

Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, including compounds similar to 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, have shown potent scavenging activity against radicals. These findings suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Carbonic Anhydrase Inhibitory Properties

The inhibitory properties of bromophenols on human carbonic anhydrase II have been studied, indicating the potential of brominated compounds in developing treatments for conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Herbicide Detoxification

Genetic engineering has enabled the expression of a specific nitrilase in plants that converts bromoxynil (a herbicide) to its primary metabolite, demonstrating an approach to achieving herbicide resistance. This application underscores the utility of brominated compounds and their metabolic pathways in agricultural biotechnology (Stalker et al., 1988).

Molecular Docking and Structural Analysis

Structural and theoretical analysis, including molecular docking of benzamide isomers with bromine substituents, has elucidated the role of halogen bonding in interactions with protein residues. Such studies are crucial for understanding the interaction dynamics of brominated compounds with biological targets, potentially guiding the design of new therapeutic agents (Moreno-Fuquen et al., 2022).

Eigenschaften

IUPAC Name |

3-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIGXNKWRIEAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

![3-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2549255.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)

![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)

![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)

![Ethyl 4-[({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2549264.png)

![1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2549266.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide](/img/structure/B2549272.png)